Lithium, (6-methoxy-1-cyclohexen-1-yl)-
Description
Lithium, (6-methoxy-1-cyclohexen-1-yl)- is an organolithium compound characterized by a cyclohexene ring substituted with a methoxy group at the 6-position and a lithium atom at the 1-position. This structure confers unique reactivity due to the electron-donating methoxy group and the organometallic lithium center. Organolithium compounds are widely used in synthetic chemistry as strong bases or nucleophiles, but specific data on this compound’s applications or properties are sparse in the literature.
Properties
CAS No. |
169774-13-4 |
|---|---|
Molecular Formula |
C7H11LiO |
Molecular Weight |
118.1 g/mol |
IUPAC Name |
lithium;3-methoxycyclohexene |
InChI |
InChI=1S/C7H11O.Li/c1-8-7-5-3-2-4-6-7;/h3,7H,2,4,6H2,1H3;/q-1;+1 |
InChI Key |
CXAAYRPUPKGDTN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1CCCC=[C-]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (6-methoxy-1-cyclohexen-1-yl)- typically involves the reaction of 6-methoxy-1-cyclohexene with a lithium reagent. One common method is the reaction of 6-methoxy-1-cyclohexene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of Lithium, (6-methoxy-1-cyclohexen-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium, (6-methoxy-1-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Lithium, (6-methoxy-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium, (6-methoxy-1-cyclohexen-1-yl)- involves its interaction with various molecular targets. The lithium atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Comparative Analysis with Similar Lithium Compounds
Structural and Electronic Comparisons
Key structural differentiators :
- Methoxy substituent: The electron-donating methoxy group at position 6 may stabilize the lithium center, altering its reactivity compared to non-substituted organolithium compounds (e.g., n-butyllithium).
Electronic effects: Lithium compounds with aromatic or conjugated systems (e.g., lithium phenoxide) exhibit enhanced stability due to resonance. The methoxy group in Lithium, (6-methoxy-1-cyclohexen-1-yl)- likely provides similar stabilization, though direct spectroscopic evidence (e.g., Li K-edge XANES) is lacking .
Comparative Reactivity Table
| Compound | Reactivity Profile | Applications | Lithium Content (per unit) |
|---|---|---|---|
| Lithium, (6-methoxy-1-cyclohexen-1-yl)- | High nucleophilicity (theoretical) | Synthetic intermediates (hypothetical) | 1 Li⁺ |
| Lithium chloride (LiCl) | Ionic, hygroscopic | Battery electrolytes, desiccants | 1 Li⁺ |
| Lithium hydroxide (LiOH) | Strong base, high solubility | Cathode material in Li-ion batteries | 1 Li⁺ |
| Lithium citrate (Li₃C₆H₅O₇) | Three Li⁺ ions, moderate solubility | Pharmaceutical formulations | 3 Li⁺ |
| n-Butyllithium (C₄H₉Li) | Extreme reactivity, pyrophoric | Polymerization initiator | 1 Li⁺ |
Key findings :
- Lithium content : Unlike lithium citrate (three Li⁺ ions), Lithium, (6-methoxy-1-cyclohexen-1-yl)- contains a single lithium ion, limiting its charge capacity in battery applications compared to multi-lithium compounds .
- Solubility: The cyclohexenyl group may reduce water solubility compared to ionic salts like LiCl or LiOH, aligning it more with covalent organolithium reagents .
- Thermal stability: Cyclohexene derivatives generally exhibit higher thermal stability than aliphatic organolithium compounds, though direct data on this compound are unavailable .
Industrial and Experimental Relevance
- Battery technology: Lithium hydroxide (LiOH) outperforms lithium carbonate (Li₂CO₃) in energy density, but neither matches the hypothetical covalent stability of cyclohexenyl-lithium compounds in non-aqueous systems .
- Miticidal activity : Lithium chloride (LiCl) demonstrates high efficacy against Varroa destructor mites, but structural analogs like Lithium, (6-methoxy-1-cyclohexen-1-yl)- may offer enhanced lipid membrane penetration due to organic moieties .
- Synthetic utility : Compared to n-butyllithium, the methoxy group could modulate reactivity, enabling selective deprotonation in complex substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
